Boron, trifluoro(tetrahydrofuran)-, (T-4)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

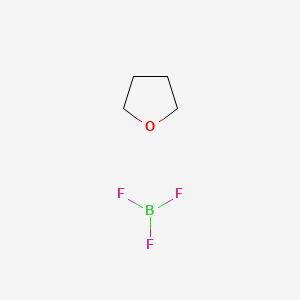

Boron, trifluoro(tetrahydrofuran)-, (T-4)-: is a chemical compound with the molecular formula C4H8BF3OThis compound is widely used in organic synthesis as a catalyst and reagent due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- is typically synthesized by reacting boron trifluoride with tetrahydrofuran. The reaction is exothermic and requires careful control of temperature to prevent decomposition. The reaction can be represented as:

BF3+THF→BF3⋅THF

where THF stands for tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves the use of boron trifluoride gas and liquid tetrahydrofuran. The reaction is carried out in a controlled environment to ensure the purity and stability of the product. The product is then dried using magnesium drum drying to obtain the final complex .

Análisis De Reacciones Químicas

Types of Reactions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form boron trifluoride and tetrahydrofuran.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: It can participate in substitution reactions where the boron atom is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed:

Oxidation: Boron trifluoride and tetrahydrofuran.

Reduction: Various reduced organic compounds.

Substitution: Substituted boron compounds.

Aplicaciones Científicas De Investigación

Boron, trifluoro(tetrahydrofuran)-, (T-4)- has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

Biology: Used in the synthesis of biologically active molecules such as selective serotonin reuptake inhibitors and NK1 receptor antagonists.

Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used as a polymerization initiator and in the production of complex polyketide natural products

Mecanismo De Acción

The mechanism of action of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The boron atom in the compound acts as the electron acceptor, while the trifluoro and tetrahydrofuran groups stabilize the complex. This allows the compound to participate in a wide range of chemical reactions, including catalysis and polymerization .

Comparación Con Compuestos Similares

Boron trifluoride diethyl etherate: Another complex of boron trifluoride with diethyl ether.

Boron trifluoride dimethyl etherate: A complex of boron trifluoride with dimethyl ether.

Boron trifluoride acetonitrile complex: A complex of boron trifluoride with acetonitrile.

Uniqueness: Boron, trifluoro(tetrahydrofuran)-, (T-4)- is unique due to its high stability and reactivity as a Lewis acid. Its ability to form stable complexes with various organic molecules makes it a versatile reagent in organic synthesis. Additionally, its use as a polymerization initiator sets it apart from other similar compounds .

Actividad Biológica

Boron trifluoro(tetrahydrofuran)-, (T-4)-, also known as trifluoro(oxolan-1-ium-1-yl)boranuide, is a chemical compound with the molecular formula C4H8BF3O and a molecular weight of 139.91 g/mol. It is primarily recognized for its applications in organic synthesis, particularly as a reagent in deoxofluorination reactions and as a polymerization initiator. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

Specifications

| Property | Value |

|---|---|

| CAS Number | 462-34-0 |

| Molecular Formula | C4H8BF3O |

| Molecular Weight | 139.91 g/mol |

| Melting Point | 8°C to 9°C |

| Boiling Point | 180°C |

| Density | 1.268 g/cm³ |

| Flash Point | 92°C (197°F) |

| Solubility | Miscible with dimethyl formamide |

Structural Information

The compound can be represented by the following identifiers:

- InChI Key : CHNLPLHJUPMEOI-UHFFFAOYSA-N

- PubChem CID : 60146129

- SMILES : FB(F)F.C1CCOC1

Boron trifluoro(tetrahydrofuran)-, (T-4)- exhibits significant reactivity due to the presence of the boron atom, which acts as a Lewis acid. This property facilitates various biochemical interactions, making it useful in synthesizing biologically active compounds.

Key Applications:

- Deoxofluorination Reactions : It is utilized to convert alcohols and carbonyl compounds into their corresponding fluorinated derivatives, which are often more biologically active .

- Synthesis of Therapeutic Agents : The compound has been employed in preparing selective serotonin reuptake inhibitors (SSRIs) and NK1 receptor antagonists, indicating its relevance in neuropharmacology .

Toxicological Profile

The biological activity of Boron trifluoro(tetrahydrofuran)-, (T-4)- is accompanied by a notable toxicological profile. Exposure can lead to:

- Irritation : Inhalation may cause throat irritation and respiratory issues.

- Skin Reactions : Contact can result in redness, itchiness, and inflammation.

- Reproductive Effects : Animal studies indicate potential reproductive toxicity, including effects on germ cells and testicular health .

Case Study 1: Pharmacokinetics and Efficacy

A study investigated the pharmacokinetic properties of a related compound that utilized Boron trifluoro(tetrahydrofuran)-, (T-4)- as part of its synthesis process. The findings highlighted:

- Bioavailability : The compound effectively crossed biological barriers to reach target tissues.

- Safety Profile : No observable toxicity was recorded during extended administration in animal models .

Case Study 2: Anticancer Activity

Research has demonstrated that compounds derived from Boron trifluoro(tetrahydrofuran)-, (T-4)- exhibit promising anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance:

Propiedades

IUPAC Name |

oxolane;trifluoroborane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.BF3/c1-2-4-5-3-1;2-1(3)4/h1-4H2; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNLPLHJUPMEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-34-0 |

Source

|

| Record name | Boron, trifluoro(tetrahydrofuran)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.